3-[({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-[({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.14567842 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Constrained Carbocyclic Amino Acids : The uncatalyzed Diels–Alder reaction of cyclopentadiene with ethyl (Z)-2-N-Boc-amino-3-nitroacrylate produces ethyl 2-t-butoxycarbonylamino-3-endo-nitro-bicyclo[2.2.1]hept-5-ene-2-exo-carboxylate, a new constrained carbocyclic amino acid. This process helps understand the stability of different stereomers and the endo/exo process at the C-3 carbon atom (Caputo et al., 2006).
- Formation of Methylene-Bridged Compounds : Through reduction with lithium aluminum hydride and subsequent reactions, 3-endo-Aminobicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid helps produce methylene-bridged tetrahydro- and hexahydro-3,1-benzoxazines, benzoxazin-2-ones, and benzoxazine-2-thiones, contributing to the synthesis of saturated heterocycles (Stájer et al., 1983).
Application in Polymer Chemistry
- Synthesis of Alicyclic Polymers : The compound is utilized in the synthesis of new alicyclic polymers designed for 193 nm photoresist materials. These polymers are synthesized using various techniques such as free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization (Okoroanyanwu et al., 1998).
Application in Peptide Synthesis
- Synthesis of Polyhydroxylated 5-Aminocyclopent-1-enecarboxylic Acids : The first total synthesis of enantiopure methyl 4-benzyloxycarbonylamino-6-hydroxy-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylate was carried out, demonstrating the transformation of nitrohexofuranoses into cyclopentylamines and their incorporation into peptides (Fernandez et al., 2010).
Application in Material Science
- UV-Induced Modulation of Refractive Index in Photoreactive Polymers : Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), which contains photoreactive arylamide groups, demonstrates a significant increase in refractive index upon UV irradiation. This property is utilized in optical applications such as waveguiding (Griesser et al., 2009).
Properties
IUPAC Name |
3-[[3-(benzylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c27-21(25-12-13-5-2-1-3-6-13)20-16-7-4-8-17(16)31-23(20)26-22(28)18-14-9-10-15(11-14)19(18)24(29)30/h1-3,5-6,9-10,14-15,18-19H,4,7-8,11-12H2,(H,25,27)(H,26,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXAHZNACLAKRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)NC(=O)C4C5CC(C4C(=O)O)C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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